molecular formula C20H24N4O2 B4300991 2-amino-1-(dimethylamino)-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-amino-1-(dimethylamino)-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B4300991
M. Wt: 352.4 g/mol
InChI Key: KAFOFPAACXAPNS-UHFFFAOYSA-N
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Description

2-Amino-1-(dimethylamino)-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound known for its multifaceted applications in various fields of scientific research This compound features a quinoline backbone, which is often associated with significant biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(dimethylamino)-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves a multi-step process. One common method is the Hantzsch reaction, which forms the quinoline core by reacting ethyl acetoacetate, an aromatic aldehyde (in this case, 2-ethoxybenzaldehyde), ammonium acetate, and a nitrile source under acidic or basic conditions. The specific conditions, such as temperature and solvents, can vary depending on the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up through batch or continuous processes, often optimizing reaction conditions to enhance yield and efficiency. Catalysts, such as acid or base catalysts, are frequently employed to accelerate the reaction and ensure complete conversion of starting materials.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(dimethylamino)-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using reagents like potassium permanganate, leading to the formation of quinoline derivatives with altered functional groups.

  • Reduction: : Reduction reactions using agents such as sodium borohydride can modify specific functional groups, potentially yielding different amines.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where functional groups like the dimethylamino group are replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Common reagents for these reactions include:

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Substituents: : Various nucleophiles like halides, hydroxides.

Major Products

The major products depend on the reaction type, such as oxidized derivatives in oxidation reactions, reduced amines in reduction reactions, and substituted quinolines in nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules, serving as a versatile building block for developing pharmaceuticals and agrochemicals.

Biology

Its biological significance lies in its potential to interact with various biomolecules, making it a candidate for studying enzyme interactions and binding affinities in drug design.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.

Industry

Industrially, it is employed in the development of materials with specific properties, such as dyes and polymers, due to its unique structural attributes.

Mechanism of Action

The mechanism by which 2-amino-1-(dimethylamino)-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The quinoline core often plays a crucial role in binding to active sites, while the various substituents modulate its affinity and specificity. Pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Compared to other quinoline derivatives, 2-amino-1-(dimethylamino)-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile stands out due to its unique combination of functional groups. Similar compounds include:

  • Chloroquine: : Known for its antimalarial properties.

  • Quinidine: : Used as an antiarrhythmic agent.

  • Cinchonine: : Another quinoline derivative with medicinal applications.

Each of these compounds has distinct characteristics and applications, highlighting the diversity and potential of quinoline-based molecules in various scientific fields.

Properties

IUPAC Name

2-amino-1-(dimethylamino)-4-(2-ethoxyphenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-4-26-17-11-6-5-8-13(17)18-14(12-21)20(22)24(23(2)3)15-9-7-10-16(25)19(15)18/h5-6,8,11,18H,4,7,9-10,22H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFOFPAACXAPNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2C(=C(N(C3=C2C(=O)CCC3)N(C)C)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-1-(dimethylamino)-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Reactant of Route 2
2-amino-1-(dimethylamino)-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Reactant of Route 3
2-amino-1-(dimethylamino)-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
2-amino-1-(dimethylamino)-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Reactant of Route 5
2-amino-1-(dimethylamino)-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
2-amino-1-(dimethylamino)-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

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